グリシル-リジル-ヒスチジン

概要

説明

glycyl-L-lysyl-L-histidine is a compound derived from the amino acids histidine and lysine It is a dipeptide, meaning it consists of two amino acids linked by a peptide bond

科学的研究の応用

glycyl-L-lysyl-L-histidine has several scientific research applications:

Chemistry: Used as a model compound in peptide chemistry studies.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in wound healing.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

作用機序

Target of Action

GLY-LYS-HIS, also known as L-Histidine, N-(N(2)-glycyl-L-lysyl)-, is a tripeptide that has been found to have multiple targets. It has been reported to have significant inhibitory effects on transforming growth factor (TGF)-β1 secretion . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, it has been suggested that this peptide may have antimicrobial properties, potentially targeting pathogenic microorganisms .

Mode of Action

For instance, it has been suggested that it can inhibit the secretion of TGF-β1, thereby potentially influencing various cellular processes . Additionally, it may act as an antimicrobial peptide (AMP), capable of killing pathogenic microorganisms .

Biochemical Pathways

GLY-LYS-HIS may affect several biochemical pathways. For instance, by inhibiting TGF-β1 secretion, it could potentially influence the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . Furthermore, as an AMP, it could disrupt the integrity of microbial cell membranes, leading to cell death .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly absorbed, distributed, metabolized, and excreted

Result of Action

The inhibition of TGF-β1 secretion by GLY-LYS-HIS could potentially result in various cellular effects, such as altered cell growth and differentiation . As an AMP, it could lead to the death of pathogenic microorganisms, thereby potentially helping to combat infections .

Action Environment

The action of GLY-LYS-HIS could potentially be influenced by various environmental factors. For instance, the presence of other substances could potentially affect its stability and efficacy. Furthermore, the pH and temperature of the environment could potentially influence its activity

生化学分析

Biochemical Properties

Glycyl-Lysyl-Histidine is involved in a variety of biochemical reactions. It displays affinity towards copper (II) ions, which enables it to modulate the copper intake into cells . This tripeptide is also involved in quenching toxic by-products generated by lipid peroxidation .

Cellular Effects

Glycyl-Lysyl-Histidine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit bleomycin-induced pulmonary fibrosis in mice by suppressing TGFβ1/Smad-mediated epithelial-to-mesenchymal transition . It also promotes the survival of basal stem cells in the skin and the proliferation of keratinocytes .

Molecular Mechanism

At the molecular level, Glycyl-Lysyl-Histidine exerts its effects through various mechanisms. It has been shown to have significant inhibitory effects on transforming growth factor (TGF)-β1 secretion .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in tissue regeneration and wound healing , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Glycyl-Lysyl-Histidine vary with different dosages. For example, it has been shown to produce an anxiolytic effect in male rats at a dose of 0.5 μg/kg, with the effect decreasing as the dose increases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-lysyl-L-histidine typically involves the coupling of L-histidine and glycyl-L-lysine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

化学反応の分析

Types of Reactions

glycyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

Reduction: Reduction reactions may target the peptide bond or side chains.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction may lead to the formation of reduced peptides.

類似化合物との比較

Similar Compounds

L-Histidine: An essential amino acid with similar biochemical properties.

Glycyl-L-lysine: A dipeptide with comparable structural features.

Carnosine: A dipeptide consisting of beta-alanine and histidine, known for its antioxidant properties.

Uniqueness

glycyl-L-lysyl-L-histidine is unique due to its specific combination of histidine and lysine residues, which confer distinct biochemical properties. The presence of both an imidazole ring and a lysine side chain allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

特性

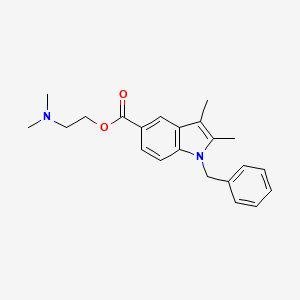

IUPAC Name |

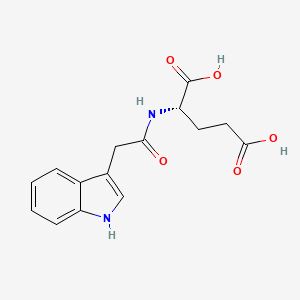

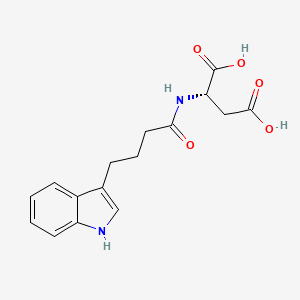

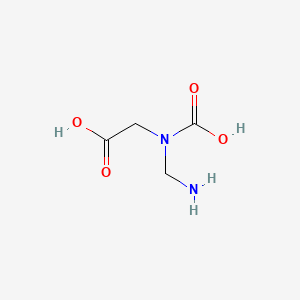

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIDFVOUHZRAK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220496 | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-66-6 | |

| Record name | GLY-LYS-HIS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the "His-rich peptide" fragment released by plasma kallikrein from bovine high-molecular-weight kininogen?

A1: The "His-rich peptide" fragment, released alongside bradykinin by the action of plasma kallikrein on kininogen, is notable for its unusual amino acid composition and repeating sequences. [] This fragment comprises 41 amino acids, with a high proportion of histidine, glycine, and lysine residues. [] The repeating sequences, like His-Gly-X and Gly-His-X, are found multiple times within the peptide. [] While the exact function of this fragment remains unclear, its release alongside bradykinin suggests a potential role in physiological processes related to inflammation and blood pressure regulation. Further research is needed to elucidate its specific function.

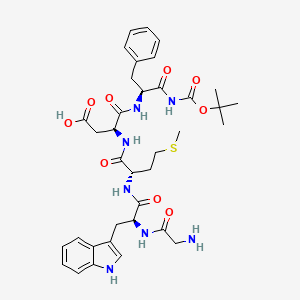

Q2: The sequence GLY-LYS-HIS is part of the metal-binding motif in the engineered protein GKH-Fos(138-211). Can you elaborate on the design and function of this protein?

A2: Researchers designed the GKH-Fos(138-211) protein to specifically cleave DNA at AP-1 binding sites. [] This chimeric protein combines the DNA-binding domain of the Fos protein (Fos(138-211)) with a novel metal-binding motif (GKH) at its N-terminus. [] The GLY-LYS-HIS sequence within the GKH motif enables the binding of Cu(II) or Ni(II) ions. [] This metal binding activates the protein, allowing it to cleave DNA specifically at AP-1 binding sites, which are important for regulating gene expression. []

Q3: How does the amino acid composition of decomposing plant material change, and how can this be used as an indicator of decomposition progress?

A3: During decomposition, the relative abundance of certain amino acids in plant material shifts in a predictable pattern. [] Specifically, glycine (Gly) concentrations increase, while lysine (Lys), histidine (His), leucine (Leu), arginine (Arg), tyrosine (Tyr), phenylalanine (Phe), serine (Ser), and taurine (Tau) decrease. [] This change is reflected in the amino acid signature (AaS), calculated as the ratio of Gly/(Lys+His+Leu+Arg+Tyr+Phe+Ser). [] The AaS increases as decomposition progresses, serving as a potential indicator of the biochemical evolution of nitrogen in soil samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。